- Palladium-Catalyzed Hydroxycarbonylation of (Hetero)aryl Halides for DNA-Encoded Chemical Library Synthesis, Bioconjugate Chemistry, 2019, 30(8), 2209-2215
Cas no 89892-22-8 (7-Bromoquinazoline)
7-Bromoquinazoline Chemical and Physical Properties
Names and Identifiers
-
- 7-Bromoquinazoline
- Quinazoline, 7-bromo-
- 7-Brom-chinazolin
- 7-Bromo-quinazoline
- Quinazoline,7-bromo
- PubChem14663
- PubChem14661
- 7-bromoquinazoline, AldrichCPR
- KMVULHBAEVRKCP-UHFFFAOYSA-N
- PB23522
- FCH1385446
- SY096991
- BC003900
- ST2412525
- AX8041027
- AB1011688
- AB0027435
- W9266
- AM20050452
- A1075
- 7-Bromoquinazoline (ACI)
- CS-W008870
- FS-3767
- AKOS015835910
- EN300-111920
- AC-23010
- 89892-22-8
- J-519175
- DTXSID30458338
- SCHEMBL1426869
- MFCD07778500
-
- MDL: MFCD07778500
- Inchi: 1S/C8H5BrN2/c9-7-2-1-6-4-10-5-11-8(6)3-7/h1-5H
- InChI Key: KMVULHBAEVRKCP-UHFFFAOYSA-N
- SMILES: BrC1C=C2C(C=NC=N2)=CC=1
Computed Properties
- Exact Mass: 207.96400
- Monoisotopic Mass: 207.963611
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 140
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 25.8
- Surface Charge: 0
- Tautomer Count: nothing
Experimental Properties
- Color/Form: No data avaiable
- Density: 1.7±0.1 g/cm3
- Melting Point: No data available
- Boiling Point: 304.3±15.0 °C at 760 mmHg
- Flash Point: 137.8±20.4 °C
- Refractive Index: 1.685
- PSA: 25.78000
- LogP: 2.39230
- Vapor Pressure: 0.0±0.6 mmHg at 25°C
7-Bromoquinazoline Security Information
- Signal Word:Warning
- Hazard Statement: H302
- Warning Statement: P280-P305+P351+P338
- Hazard Category Code: 41
- Safety Instruction: 26-39
- Storage Condition:Sealed in dry,Room Temperature
7-Bromoquinazoline Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
7-Bromoquinazoline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B687990-10mg |
7-Bromoquinazoline |
89892-22-8 | 10mg |
$ 75.00 | 2023-04-18 | ||
| TRC | B687990-50mg |
7-Bromoquinazoline |
89892-22-8 | 50mg |
$ 92.00 | 2023-04-18 | ||
| TRC | B687990-100mg |
7-Bromoquinazoline |
89892-22-8 | 100mg |
$ 121.00 | 2023-04-18 | ||
| TRC | B687990-250mg |
7-Bromoquinazoline |
89892-22-8 | 250mg |
$ 178.00 | 2023-04-18 | ||
| TRC | B687990-1g |
7-Bromoquinazoline |
89892-22-8 | 1g |
$ 316.00 | 2023-04-18 | ||
| TRC | B687990-2.5g |
7-Bromoquinazoline |
89892-22-8 | 2.5g |
$ 707.00 | 2023-04-18 | ||
| Chemenu | CM104027-5g |
7-bromoquinazoline |
89892-22-8 | 97% | 5g |
$330 | 2021-08-06 | |
| Chemenu | CM104027-10g |
7-bromoquinazoline |
89892-22-8 | 97% | 10g |
$583 | 2021-08-06 | |
| Chemenu | CM104027-25g |
7-bromoquinazoline |
89892-22-8 | 97% | 25g |
$1023 | 2021-08-06 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY096991-0.25g |
7-Bromoquinazoline |
89892-22-8 | ≥97% | 0.25g |
¥89.00 | 2025-04-12 |
7-Bromoquinazoline Production Method
Production Method 1
1.2 Reagents: Sodium chloride Solvents: Ethanol ; overnight, -20 °C
1.3 Reagents: Molybdenum hexacarbonyl , Cesium hydroxide Catalysts: Palladate(1-), [2′-(amino-κN)[1,1′-biphenyl]-2-yl-κC]chloro[2′-(dicyclohexylphos… Solvents: 1-Methoxy-2-propanol , Water ; 15 h, 80 °C
Production Method 2
- Late-stage diversification of indole skeletons through nitrogen atom insertion, Science (Washington, 2022, 377(6610), 1104-1109
7-Bromoquinazoline Raw materials
7-Bromoquinazoline Preparation Products
7-Bromoquinazoline Suppliers
7-Bromoquinazoline Related Literature
-
Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
-
Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
-
Martin R. Ward,Gary W. Copeland,Andrew J. Alexander Chem. Commun., 2010,46, 7634-7636
-
Zhizhen Lai,Mo Zhang,Jinyu Zhou,Tianjing Chen,Dan Li,Xuejing Shen,Jia Liu,Jiang Zhou,Zhili Li Analyst, 2021,146, 4261-4267
-
Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
Additional information on 7-Bromoquinazoline
Comprehensive Overview of 7-Bromoquinazoline (CAS No. 89892-22-8): Properties, Applications, and Research Insights
7-Bromoquinazoline (CAS No. 89892-22-8) is a heterocyclic organic compound belonging to the quinazoline family, characterized by a bromine atom at the 7-position of its molecular structure. This compound has garnered significant attention in pharmaceutical and agrochemical research due to its versatile reactivity and potential as a building block for drug discovery. The bromine substituent enhances its utility in cross-coupling reactions, making it a valuable intermediate for synthesizing biologically active molecules.
In recent years, the demand for 7-Bromoquinazoline has surged, driven by its role in developing kinase inhibitors, a class of compounds widely investigated for cancer therapy. Researchers frequently search for "7-Bromoquinazoline synthesis," "CAS 89892-22-8 applications," or "quinazoline derivatives in medicine," reflecting its relevance in cutting-edge science. The compound’s structural versatility allows modifications that align with trends in personalized medicine and targeted drug delivery systems.
From a chemical perspective, 7-Bromoquinazoline exhibits notable stability under standard conditions, with a molecular weight of 209.04 g/mol and a melting point range of 120–125°C. Its solubility profile—moderate in polar organic solvents like dimethyl sulfoxide (DMSO) but limited in water—makes it suitable for diverse organic synthesis protocols. Laboratories often employ it in palladium-catalyzed reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, to construct complex pharmacophores.
The compound’s significance extends to material science, where its aromatic framework contributes to the design of organic semiconductors and fluorescent probes. Innovations in optoelectronic devices and bioimaging have further amplified interest in halogenated quinazolines. Environmental considerations also play a role; scientists explore "green chemistry approaches for 7-Bromoquinazoline" to minimize waste and improve atom economy during synthesis.
Quality control of CAS 89892-22-8 involves rigorous analytical techniques, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, ensuring purity for research applications. Suppliers often highlight "7-Bromoquinazoline price" and "bulk availability" as key purchasing factors, while regulatory compliance (e.g., REACH, FDA guidelines) remains critical for industrial adoption.
Future prospects for 7-Bromoquinazoline hinge on advancements in catalytic methodologies and interdisciplinary collaborations. As the scientific community prioritizes sustainable chemistry and high-throughput screening, this compound will likely remain a cornerstone in developing next-generation therapeutics and functional materials. Its integration into AI-driven drug design platforms underscores its enduring relevance in modern research paradigms.
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